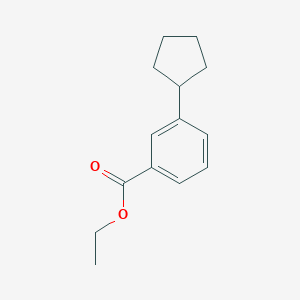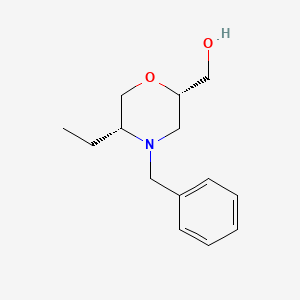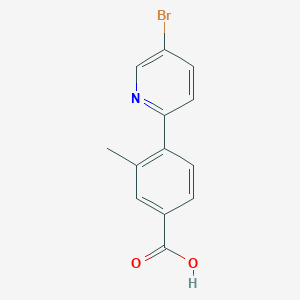
4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid is a chemical compound characterized by its bromopyridine and benzoic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid typically involves the bromination of pyridine derivatives followed by a series of organic reactions to introduce the benzoic acid moiety. One common synthetic route is the reaction of 5-bromopyridine with a suitable methylating agent, followed by oxidation to form the benzoic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, catalytic processes, and purification techniques to achieve high yields and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzoic acid group to its derivatives, such as benzoyl chloride or benzoyl anhydride.
Reduction: Reduction of the bromine atom to form a corresponding pyridine derivative.
Substitution: Replacement of the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) are used in substitution reactions, often facilitated by a base.
Major Products Formed:
Oxidation: Benzoyl chloride, benzoyl anhydride.
Reduction: 5-aminopyridine derivatives.
Substitution: Aminopyridines, alkoxypyridines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromopyridine derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives being studied.
Comparación Con Compuestos Similares
4-(5-Bromopyridin-2-yl)morpholine
5-Bromopyridine-3-acetonitrile
2-Bromopyridine-4-carboxylic acid
This comprehensive overview highlights the significance of 4-(5-Bromopyridin-2-yl)-3-methylbenzoic acid in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C13H10BrNO2 |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
4-(5-bromopyridin-2-yl)-3-methylbenzoic acid |
InChI |
InChI=1S/C13H10BrNO2/c1-8-6-9(13(16)17)2-4-11(8)12-5-3-10(14)7-15-12/h2-7H,1H3,(H,16,17) |
Clave InChI |
CDDFUQCUTAXKLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
![2-[4-(4-Methyl-1,4-diazepan-1-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15359613.png)
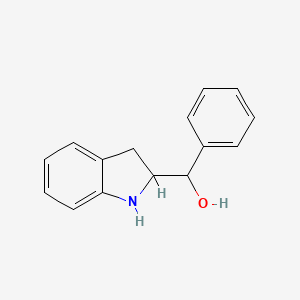
![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
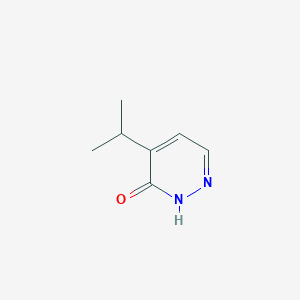


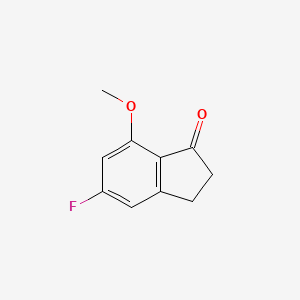
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
